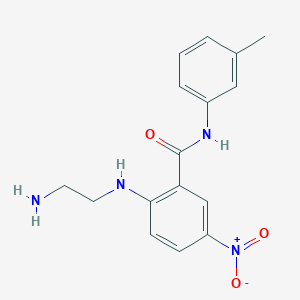![molecular formula C19H24N2O4S B4089995 N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4089995.png)
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE
Descripción general
Descripción
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE is a sulfonamide derivative with a methoxyphenyl moiety. Sulfonamides are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-aminophenyl sulfonamide with 2-(4-methoxyphenyl)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}ACETAMIDE
- N-{4-[(3-METHOXYPHENYL)SULFAMOYL]PHENYL}ACETAMIDE
- 4-AMINO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
- 4-AMINO-N-(3-METHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of the butan-2-yl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other similar compounds .
Propiedades
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-14(2)21-26(23,24)18-11-7-16(8-12-18)20-19(22)13-15-5-9-17(25-3)10-6-15/h5-12,14,21H,4,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIIGDFXTKGKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(1-{4-methyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4089916.png)
![6-Amino-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4089923.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4089948.png)
![3-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4089957.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4089959.png)

![N-butyl-4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4089973.png)
![N-(sec-butyl)-2-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B4089975.png)
![5-(3-chlorophenyl)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4089982.png)
![(2S)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-3-phenylpropanamide](/img/structure/B4089989.png)
![N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4089994.png)
![N-(3-Chloro-phenyl)-N-{2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-benzenesulfonamide](/img/structure/B4089998.png)
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B4090015.png)
![4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4090028.png)
